(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Structural Exploration
Synthesis of Bioactive Heterocycles : A study focused on the synthesis of novel bioactive heterocycles, including compounds with structural similarities to "(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone". These compounds were evaluated for antiproliferative activity, and their structures were characterized using various spectroscopic methods, including IR, 1H NMR, and LC-MS, as well as X-ray diffraction studies. The molecular structures were analyzed for stability through inter and intra-molecular hydrogen bonds and Hirshfeld surface analysis (Prasad et al., 2018).
Characterization and DFT Study : Another investigation involved the synthesis of boric acid ester intermediates with benzene rings, leading to structural confirmation via FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) was applied for molecular structure calculations, providing insights into the physicochemical properties of the compounds (Huang et al., 2021).
Anticonvulsant and Antitubercular Activities
Anticonvulsant Agents Design : A series of compounds were synthesized and evaluated for their anticonvulsant activities. One compound, in particular, showed potent activity with an ED50 value significantly higher than that of the reference drug phenytoin. This suggests potential applications in developing new treatments for convulsive disorders (Malik & Khan, 2014).
Optimization of Antitubercular Activities : Research into cyclopropyl methanols synthesized by the reaction of benzyl alcohols with chlorofluorobutyrophenone revealed compounds with significant antitubercular activity. One compound demonstrated 98% killing of intracellular bacilli and was active against multidrug-resistant strains, suggesting a new avenue for tuberculosis treatment (Bisht et al., 2010).
Advanced Analytical Techniques
- Thermal and Optical Studies : The synthesis of a compound by the substitution reaction of difluorophenyl(piperidin-4-yl)methanone oxime was explored. Characterization included single crystal X-ray diffraction, revealing a chair conformation for the piperidine ring. DFT calculations were employed to optimize structural coordinates, and thermal properties were assessed via thermogravimetric analysis (Karthik et al., 2021).
Future Directions
The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its potential biological activities .
properties
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c22-16-6-2-1-5-15(16)21(26)25-9-3-4-14(11-25)20-24-23-19(29-20)13-7-8-17-18(10-13)28-12-27-17/h1-2,5-8,10,14H,3-4,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUJTFQZMCCAIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2F)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone |
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